Methyl (6-chloroquinolin-2-yl)acetate
Description
Methyl (6-chloroquinolin-2-yl)acetate is a heterocyclic organic compound featuring a quinoline core substituted with a chlorine atom at the 6-position and an acetate ester group at the 2-position. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol (calculated from atomic masses). Quinoline derivatives are renowned for their pharmacological relevance, particularly in antimalarial and anticancer research, due to their structural resemblance to natural alkaloids .
The synthesis of this compound likely involves nucleophilic substitution or condensation reactions. For instance, analogous pathways described in the literature include reacting chloroquinoline derivatives with methyl acetoacetate or cyanoacetate esters under basic conditions (e.g., triethylamine in ethanol) followed by recrystallization .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 2-(6-chloroquinolin-2-yl)acetate |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)7-10-4-2-8-6-9(13)3-5-11(8)14-10/h2-6H,7H2,1H3 |
InChI Key |
OFXAXPCJCNYRSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl (6-chloroquinolin-2-yl)acetate shares structural and functional similarities with several quinoline, pyridine, and indole derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of this compound with Analogs
*Calculated from molecular formula C₇H₈ClNO₂.
Key Observations:
Indole derivatives (entry 4) may offer distinct electronic properties due to the five-membered aromatic ring, influencing reactivity in cross-coupling reactions .
Substituent Effects: The 6-chloro group in the target compound and its pyridine analog (entry 5) enhances electrophilicity, facilitating further functionalization (e.g., Suzuki-Miyaura couplings) . Amino or methyl substituents (entries 2 and 3) alter solubility and bioavailability, with amino groups enabling hydrogen-bonding interactions .
Ester Group Variability :
- Methyl esters (entries 1, 4, 6) generally exhibit lower molecular weights and higher volatility than ethyl esters, impacting purification methods (e.g., distillation vs. recrystallization) .
- Ethyl esters (entries 2, 3, 5) may confer better stability under acidic conditions due to reduced steric hindrance .
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution (e.g., reactions of chlorinated heterocycles with malononitrile or cyanoacetate esters in ethanol/triethylamine) . Pyridine derivatives (entries 5–6) often require milder conditions due to the less electron-deficient aromatic system compared to quinoline .
Applications: Quinoline derivatives are predominantly used in medicinal chemistry (e.g., antimalarial agents), whereas pyridine analogs find roles in agrochemicals and material science . Indole-based esters (entry 4) are prioritized in CNS drug development due to structural resemblance to serotonin .
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